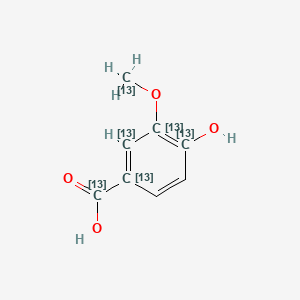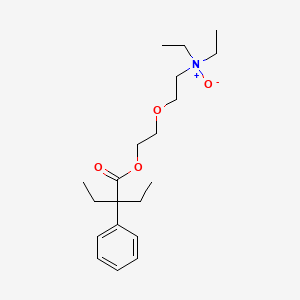
N-Methyl-L-DOPA-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-L-DOPA-d3 is a deuterated form of N-Methyl-L-DOPA, a derivative of the naturally occurring amino acid L-DOPA. This compound is of significant interest in various scientific fields due to its unique properties and potential applications. The deuterium atoms in this compound replace the hydrogen atoms, which can provide insights into metabolic pathways and reaction mechanisms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-L-DOPA-d3 typically involves the methylation of L-DOPA followed by deuteration. One common method includes the use of methyl iodide in the presence of a base to methylate L-DOPA. The resulting N-Methyl-L-DOPA is then subjected to deuteration using deuterium gas or deuterated reagents under specific conditions to replace the hydrogen atoms with deuterium.
Industrial Production Methods: Industrial production of this compound may involve large-scale methylation and deuteration processes. These processes are optimized for yield and purity, often using advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control.
Análisis De Reacciones Químicas
Types of Reactions: N-Methyl-L-DOPA-d3 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and amines are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted products depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-Methyl-L-DOPA-d3 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studying reaction mechanisms and metabolic pathways.
Biology: Helps in understanding the metabolism of L-DOPA and its derivatives.
Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool in neurological disorders.
Industry: Used in the development of new drugs and in the synthesis of complex organic molecules.
Mecanismo De Acción
N-Methyl-L-DOPA-d3 exerts its effects by interacting with various molecular targets and pathways. It is primarily involved in the dopaminergic system, where it acts as a precursor to dopamine. The deuterium atoms can influence the rate of metabolic reactions, providing insights into the kinetics and dynamics of these processes.
Comparación Con Compuestos Similares
L-DOPA: The parent compound, widely used in the treatment of Parkinson’s disease.
N-Methyl-L-DOPA: The non-deuterated form, used in similar applications but without the benefits of deuterium labeling.
3-O-Methyldopa: A metabolite of L-DOPA, involved in dopamine biosynthesis.
Uniqueness: N-Methyl-L-DOPA-d3 is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. The deuterium labeling allows for the study of metabolic pathways with greater precision and can help in understanding the pharmacokinetics and pharmacodynamics of related compounds.
Propiedades
Fórmula molecular |
C10H13NO4 |
|---|---|
Peso molecular |
214.23 g/mol |
Nombre IUPAC |
(2S)-3-(3,4-dihydroxyphenyl)-2-(trideuteriomethylamino)propanoic acid |
InChI |
InChI=1S/C10H13NO4/c1-11-7(10(14)15)4-6-2-3-8(12)9(13)5-6/h2-3,5,7,11-13H,4H2,1H3,(H,14,15)/t7-/m0/s1/i1D3 |
Clave InChI |
QZIWDCLHLOADPK-LNEZGBMJSA-N |
SMILES isomérico |
[2H]C([2H])([2H])N[C@@H](CC1=CC(=C(C=C1)O)O)C(=O)O |
SMILES canónico |
CNC(CC1=CC(=C(C=C1)O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


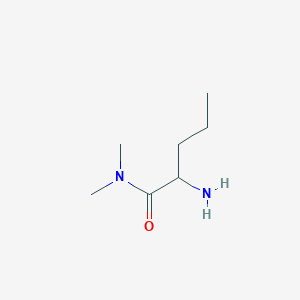
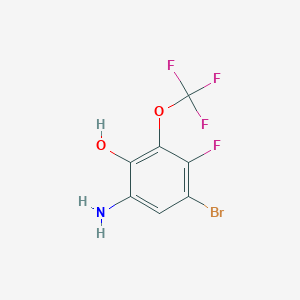
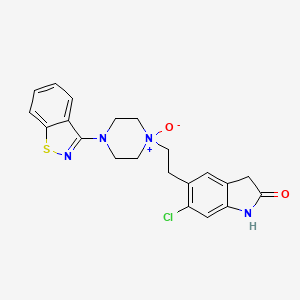
![3-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13432215.png)
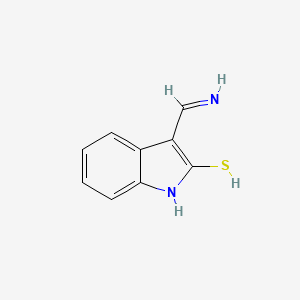
![tert-Butyl ((R)-4-Oxo-4-(((R)-4-oxo-4-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl)amino)-1-(2,4,5-trifluorophenyl)butan-2-yl)carbamate](/img/structure/B13432228.png)
![3-[(4-Methylpyrimidin-2-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13432244.png)
![5,5'-(Methyl-imino)bis[2-(3,4-dimethoxyphenyl)-2-(1-methylethyl)pentanenitrile] Hydrochloride](/img/structure/B13432253.png)
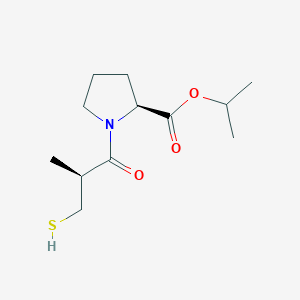
![2-[[(Guanidino)(imino)methyl]sulfanyl]ethanesulfonic Acid-d4](/img/structure/B13432264.png)
![1-Ethyl-5,6-difluoro-2-methyl-1H-benzo[d]imidazole](/img/structure/B13432267.png)
![N-[(1R)-2-amino-2-oxo-1-phenylethyl]-N-[(1R)-1-(3,5-difluorophenyl)ethyl]benzamide](/img/structure/B13432268.png)
